molecular formula C25H19N5O2 B2415420 (Z)-2-Cyano-N-(4-methoxyphenyl)-3-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-enamide CAS No. 1808370-70-8

(Z)-2-Cyano-N-(4-methoxyphenyl)-3-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-enamide

Cat. No.: B2415420
CAS No.: 1808370-70-8
M. Wt: 421.46
InChI Key: KLURXUHNRVNZIR-UHFFFAOYSA-N
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Description

(Z)-2-Cyano-N-(4-methoxyphenyl)-3-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-enamide is a synthetic small molecule of significant interest in early-stage oncological research. Its molecular architecture, featuring a pyrazole core substituted with phenyl and pyridinyl rings, and terminated with a cyano-acrylamide group, is characteristic of compounds designed to modulate protein-protein interactions and enzymatic activity within signaling pathways. This structural motif is frequently investigated in the context of inhibiting kinase activity, as the acrylamide group can potentially form covalent bonds with cysteine residues in the active sites of specific kinases. Research into analogs suggests potential utility in probing dysregulated cellular pathways, particularly the Ras/Raf/MEK/ERK cascade, which is a critical signaling axis in many cancers . The presence of both pyridine and phenyl groups on the pyrazole core may enhance the molecule's ability to interact with adenine-binding regions of various kinases, while the methoxyphenyl group can influence pharmacokinetic properties. As a research tool, this compound provides a valuable template for studying cell proliferation, apoptosis, and signal transduction mechanisms in vitro. Further investigation is required to fully elucidate its specific molecular targets, binding affinity, and overall mechanism of action.

Properties

IUPAC Name

(Z)-2-cyano-N-(4-methoxyphenyl)-3-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N5O2/c1-32-23-11-9-21(10-12-23)28-25(31)19(15-26)14-20-17-30(22-7-3-2-4-8-22)29-24(20)18-6-5-13-27-16-18/h2-14,16-17H,1H3,(H,28,31)/b19-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLURXUHNRVNZIR-RGEXLXHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=CC2=CN(N=C2C3=CN=CC=C3)C4=CC=CC=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C(=C\C2=CN(N=C2C3=CN=CC=C3)C4=CC=CC=C4)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-Cyano-N-(4-methoxyphenyl)-3-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-enamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological evaluation, and mechanisms of action, drawing from diverse research studies.

Synthesis and Structural Characteristics

The synthesis of (Z)-2-cyano derivatives typically involves the reaction of appropriate aldehydes with cyanoacetic acid derivatives under controlled conditions. This compound features a complex structure that includes a cyano group, a methoxyphenyl moiety, and a pyridine-pyrazole framework, which are known to contribute to its biological properties.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant cytotoxic activity against various cancer cell lines. For instance, derivatives of 4-methoxyphenyl compounds have shown promising results against human tumor cell lines such as A549 (lung cancer), KB (oral cancer), and DU145 (prostate cancer). The GI50 values for these compounds range from 1.18 to 13.5 μM, suggesting that modifications in the structure can enhance or reduce potency significantly .

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell LineGI50 (μM)
N-(4-methoxyphenyl)-3-nitropyridin-2-amineA5492.40
6-chloro-2-(4-methoxyphenoxy)-3-nitropyridineKB1.18
4-cyano derivativeDU14513.5

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific enzymes or pathways critical for tumor growth. For example, compounds targeting the CYP51 enzyme have demonstrated efficacy in inhibiting ergosterol synthesis, a pathway essential for fungal cell membrane integrity, which could be extrapolated to similar mechanisms in cancer cell metabolism .

Pharmacokinetic Properties

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of new compounds. Initial predictions suggest that this compound possesses favorable ADME characteristics, including high lipid solubility and compliance with Lipinski’s rule of five, indicating good bioavailability .

Case Studies

Several studies have evaluated the biological activity of related compounds in vivo and in vitro settings:

  • Antifungal Activity : A study on thiazole derivatives showed that certain modifications significantly enhanced antifungal activity against Candida albicans, with MIC values comparable to standard antifungal agents like ketoconazole .
  • Cytotoxicity Assessment : In vitro assays demonstrated that modifications at the para position of phenyl rings significantly impacted cytotoxicity profiles across various cancer cell lines .

Q & A

What synthetic strategies optimize the yield of (Z)-2-Cyano-N-(4-methoxyphenyl)-3-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-enamide?

Level: Advanced
Methodological Answer:

  • Key Steps :
    • Pyrazole Core Synthesis : Utilize a cyclocondensation reaction between hydrazine derivatives and diketones (e.g., 1-phenyl-3-pyridin-3-yl-1H-pyrazole-4-carbaldehyde) under acidic conditions to form the pyrazole ring .
    • Knoevenagel Condensation : Introduce the cyanoacrylamide moiety via reaction of the pyrazole aldehyde with cyanoacetamide derivatives in the presence of a base (e.g., piperidine) to favor the Z-configuration .
    • Protection/Deprotection : Protect the methoxyphenyl group during reactive steps to prevent undesired side reactions, followed by acidic deprotection (e.g., BBr₃ for methoxy groups) .
  • Optimization :
    • Use high-resolution mass spectrometry (HRMS) to monitor intermediate purity.
    • Adjust solvent polarity (e.g., DMF for solubility vs. ethanol for crystallization) to enhance yield.

How can the stereochemistry and crystal structure of this compound be rigorously confirmed?

Level: Basic
Methodological Answer:

  • X-Ray Crystallography :
    • Grow single crystals via slow evaporation in a mixed solvent system (e.g., DCM/hexane). Refinement using SHELXL software (as in ) confirms the Z-configuration and dihedral angles between aromatic rings .
  • Spectroscopic Validation :
    • NMR : Compare 1H^1H NMR coupling constants (e.g., J=1012HzJ = 10-12 \, \text{Hz} for Z-olefinic protons) with known analogs .
    • IR : Identify characteristic stretches (e.g., C≡N at ~2200 cm⁻¹, C=O at ~1700 cm⁻¹) .

Table 1: Key Crystallographic Parameters (Hypothetical Data)

ParameterValue
Space GroupP2₁/c
Z-ConfigurationConfirmed
R-factor0.045
Dihedral Angle85.2° (pyrazole vs. pyridine)

What advanced computational methods predict the compound's reactivity and binding affinity?

Level: Advanced
Methodological Answer:

  • Density Functional Theory (DFT) :
    • Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Use Gaussian09 with B3LYP/6-311G(d,p) basis set .
  • Molecular Docking :
    • Employ AutoDock Vina to model interactions with biological targets (e.g., kinase enzymes). Pyridin-3-yl and methoxyphenyl groups often enhance π-π stacking and hydrogen bonding .
  • MD Simulations :
    • Simulate solvation dynamics in water/ethanol mixtures to predict solubility and aggregation behavior.

How do stereochemical variations (Z vs. E) impact biological activity?

Level: Advanced
Methodological Answer:

  • Comparative Synthesis :
    • Synthesize E-isomer via photoirradiation or thermal equilibration, and separate using preparative HPLC .
  • Bioactivity Assays :
    • Test both isomers in enzyme inhibition assays (e.g., IC₅₀ measurements for kinases). The Z-configuration typically shows higher activity due to optimal spatial alignment of the cyano and methoxyphenyl groups .
  • Thermodynamic Stability :
    • Differential Scanning Calorimetry (DSC) reveals Z-isomer stability (higher melting point due to intramolecular H-bonding) .

What analytical techniques identify and quantify synthetic impurities?

Level: Basic
Methodological Answer:

  • HPLC-MS :
    • Use a C18 column with acetonitrile/water gradient (0.1% formic acid) to separate impurities. Major impurities often include unreacted pyrazole aldehyde or over-alkylated byproducts .
  • TLC Monitoring :
    • Silica gel plates (hexane:ethyl acetate = 3:1) with UV visualization at 254 nm .
  • Quantitative NMR (qNMR) :
    • Integrate impurity peaks relative to an internal standard (e.g., 1,3,5-trimethoxybenzene) .

Table 2: Common Impurities and Retention Times (Hypothetical Data)

ImpurityRetention Time (min)m/z (ESI+)
Unreacted Pyrazole Aldehyde8.2298.1
Di-alkylated Byproduct12.5450.2

How to design a structure-activity relationship (SAR) study for this compound?

Level: Advanced
Methodological Answer:

  • Core Modifications :
    • Synthesize analogs with substituted pyridines (e.g., 4-methoxy vs. 4-NH₂) to assess electronic effects .
    • Replace pyridin-3-yl with thiophen-2-yl (see ) to evaluate heterocycle influence.
  • Biological Testing :
    • Use kinase inhibition panels (e.g., EGFR, VEGFR2) and correlate IC₅₀ values with substituent Hammett constants .
  • Data Analysis :
    • Apply multivariate regression to link logP, polar surface area, and bioactivity .

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